1-(3-chlorophenyl)-3-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-3-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This compound, with its unique structural features, holds potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-3-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]thiourea typically involves the reaction of 3-chloroaniline with 3-ethoxy-4-hydroxybenzaldehyde in the presence of thiourea. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-3-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and ethoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thioureas or phenols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]thiourea is not well-documented. similar compounds exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea
- 1-(3-chlorophenyl)-3-[(E)-(3-methoxy-4-hydroxyphenyl)methylideneamino]thiourea
Uniqueness
1-(3-chlorophenyl)-3-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]thiourea is unique due to the presence of both chloro and ethoxy groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural features can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
769153-34-6 |
---|---|
Molecular Formula |
C16H16ClN3O2S |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C16H16ClN3O2S/c1-2-22-15-8-11(6-7-14(15)21)10-18-20-16(23)19-13-5-3-4-12(17)9-13/h3-10,21H,2H2,1H3,(H2,19,20,23)/b18-10+ |
InChI Key |
PNGVOKXNTGBOBO-VCHYOVAHSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.